molecular formula C23H23N5O4S B2658877 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1043868-13-8

3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No. B2658877
CAS RN: 1043868-13-8
M. Wt: 465.53
InChI Key: BYGRJULBODAYFJ-UHFFFAOYSA-N
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Description

The compound “3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide” is a derivative of quinazoline, a class of heterocyclic compounds . Quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This makes them an important pharmacophore in medicinal chemistry .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves various cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . For instance, Sojitra and colleagues have reported a simple and efficient methodology for the synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)- N -(2-substituted-4-oxo-4H-quinazolin-3-yl) benzene sulfonamide derivatives .


Molecular Structure Analysis

Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . Researchers have already determined many therapeutic activities of quinazoline derivatives, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide:

Anticancer Activity

This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, providing a basis for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can modulate the production of inflammatory cytokines and inhibit key enzymes in the inflammatory pathway, such as COX-2. This makes it a potential candidate for treating inflammatory diseases like arthritis .

Mechanism of Action

The mechanism of action of quinazoline derivatives is often related to their inhibitory effects on various enzymes. For example, they have been found to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .

properties

IUPAC Name

3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-32-15-8-6-14(7-9-15)12-25-20(30)11-10-18-22(31)28-21(26-18)16-4-2-3-5-17(16)27-23(28)33-13-19(24)29/h2-9,18H,10-13H2,1H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGRJULBODAYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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